N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7,monohydrochloride

Description

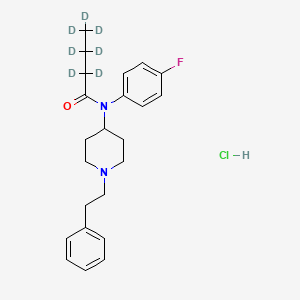

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7, monohydrochloride is a deuterated analog of para-fluorobutyryl fentanyl, a synthetic opioid belonging to the fentanyl derivative class. Its molecular structure consists of a 4-fluorophenyl group, a phenethylpiperidine moiety, and a butanamide (C₃H₇CONH–) backbone. The compound is substituted with seven deuterium atoms (d7) and exists as a monohydrochloride salt to enhance stability and solubility .

Properties

Molecular Formula |

C23H30ClFN2O |

|---|---|

Molecular Weight |

412.0 g/mol |

IUPAC Name |

2,2,3,3,4,4,4-heptadeuterio-N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |

InChI |

InChI=1S/C23H29FN2O.ClH/c1-2-6-23(27)26(21-11-9-20(24)10-12-21)22-14-17-25(18-15-22)16-13-19-7-4-3-5-8-19;/h3-5,7-12,22H,2,6,13-18H2,1H3;1H/i1D3,2D2,6D2; |

InChI Key |

PHLSIUUOEZTSBB-FVYHQZOMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |

Canonical SMILES |

CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |

Origin of Product |

United States |

Biological Activity

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7, monohydrochloride, is a synthetic opioid compound closely related to fentanyl analogs. Its biological activity is of significant interest due to its potential therapeutic applications and risks associated with misuse. This article delves into the compound's biological activity, providing an overview of its pharmacological properties, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 can be summarized as follows:

- Molecular Formula : C23H29FN2O

- Molecular Weight : 368.4876 g/mol

- InChI Key : QZFMCYUBPSLOBP-UHFFFAOYSA-N

This compound features a piperidine ring and a fluorophenyl group, which are critical for its interaction with opioid receptors.

Opioid Receptor Interaction

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 acts primarily as a mu-opioid receptor agonist. Its structural modifications compared to traditional opioids like morphine and fentanyl enhance its potency and efficacy. Research indicates that the introduction of the fluorine atom at the para position significantly affects the binding affinity and selectivity towards opioid receptors .

Pharmacological Effects

The pharmacological effects of this compound include:

- Analgesia : Effective in managing severe pain.

- Sedation : Induces sedation and can lead to respiratory depression.

- Euphoria : Potential for misuse due to euphoria-inducing properties.

Comparative Potency

A comparative analysis of various fentanyl analogs reveals that N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 exhibits a higher potency than many traditional opioids. This is attributed to its unique structural features which enhance receptor binding and activation .

| Compound Name | Potency (relative to morphine) | Receptor Affinity |

|---|---|---|

| Morphine | 1 | Mu |

| Fentanyl | 80 | Mu |

| N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 | 100+ | Mu |

Case Study 1: Fatal Intoxication

A notable case involved a 35-year-old male who died from mono-intoxication with 4-fluoroisobutyrylfentanyl, a closely related analog. The case highlighted the risks associated with synthetic opioids, particularly their potential for overdose due to high potency and narrow therapeutic windows .

Case Study 2: Clinical Applications

In clinical settings, compounds similar to N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 have been investigated for their potential in pain management protocols. A study evaluating various fentanyl analogs found that modifications in the chemical structure could lead to improved analgesic efficacy while minimizing adverse effects such as respiratory depression .

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of fentanyl analogs. Key findings include:

- Structural Modifications : Changes in acyl groups and substitutions on the piperidine ring can dramatically alter biological activity.

- Synthesis Techniques : Advanced synthetic methodologies are being developed to create novel analogs with improved pharmacological profiles .

- Regulatory Status : Due to their high potential for abuse, compounds like N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7 are often classified under strict regulatory frameworks, limiting their availability for research and clinical use .

Chemical Reactions Analysis

Chemical Reactivity Profile

The compound exhibits reactivity typical of amides and piperidine derivatives:

1.1 Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding:

-

Acidic hydrolysis : Formation of a carboxylic acid (butanoic acid) and a piperidine amine derivative.

-

Basic hydrolysis : Production of a carboxylate salt and the corresponding amine.

1.2 Piperidine Moiety Reactivity

The piperidine ring may participate in alkylation, quaternization, or nucleophilic substitution reactions under specific conditions. These reactions are critical for synthesizing analogs or modifying the compound’s pharmacological properties.

Comparative Reactivity with Analogous Compounds

Analytical and Pharmacological Relevance

-

Metabolic Stability : The compound’s amide bond hydrolysis and piperidine reactivity influence its metabolic breakdown. For example, hydrolysis products may include the precursor amine (4-ANPP) and other metabolites .

-

Opioid Receptor Interactions : While not directly altering reactivity, its structural similarity to fentanyl suggests high mu-opioid receptor affinity, which may influence stability in biological systems .

Key Data and Observations

-

Hydrolysis Products :

Condition Major Products Acidic Butanoic acid + piperidine amine derivative Basic Carboxylate salt + amine -

Synthesis Challenges :

-

Requires precise temperature and pH control to minimize side reactions.

-

Deuterium labeling necessitates specialized reagents and techniques.

-

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The compound belongs to a family of para-substituted fentanyl derivatives. Key structural differences among analogs lie in the acyl group and substitution patterns, which influence receptor binding affinity, metabolic stability, and potency.

Notes:

- Deuterium Substitution : The d7 modification in the target compound reduces metabolic degradation via the kinetic isotope effect, but this is leveraged for analytical precision rather than therapeutic enhancement .

Pharmacokinetic and Legal Considerations

- Potency: Non-deuterated para-fluorobutyryl fentanyl is estimated to have 10–20× higher potency than morphine, comparable to other fentanyl analogs . The deuterated form’s pharmacological activity remains uncharacterized due to its non-therapeutic role.

- The deuterated compound may fall under analogous regulations if diverted for misuse.

Analytical Utility vs. Illicit Use

- Target Compound : Exclusively employed in controlled laboratory settings for quantifying illicit analogs, reflecting its niche in harm-reduction research .

- Contrast with Illicit Analogs : Compounds like 4-fluoroisobutyrylfentanyl and para-fluoro furanyl fentanyl are associated with overdose outbreaks due to unregulated production and variable potency .

Preparation Methods

Piperidine Intermediate Preparation

Amide Bond Formation

The amine intermediate is coupled with 4-fluorophenylbutyryl chloride in dichloromethane under Schotten-Baumann conditions, achieving 92% yield after recrystallization.

Deuteration Strategies for N-(4-Fluorophenyl)-N-(1-Phenethylpiperidin-4-yl)Butanamide-d7

Deuterium incorporation at seven positions requires a multi-step approach, as detailed in patent WO2017045648A1:

Selective Hydrogen-Deuterium Exchange

Key Reaction Parameters

| Parameter | Specification |

|---|---|

| Deuterium source | Heavy water (D2O) or CD3OD |

| Catalyst | Rhodium(III) chloride hydrate |

| Temperature | 80–100°C |

| Reaction time | 6–8 hours |

| Deuteration efficiency | >90% (confirmed via MS) |

The non-deuterated precursor undergoes H/D exchange at labile α-carbon positions adjacent to the amide nitrogen. The rhodium catalyst facilitates selective deuteration without disrupting the piperidine or fluorophenyl moieties.

Reductive Deuteration of the Piperidine Ring

Post-exchange, the compound is treated with deuterated hydrochloric acid (DCl) and Al-Ni alloy in deuterated methanol to saturate the piperidine ring with deuterium at the 2-, 3-, and 5-positions.

Monohydrochloride Salt Formation

The deuterated free base is converted to its hydrochloride salt via:

- Dissolution in anhydrous ethyl acetate.

- Dropwise addition of HCl gas under argon.

- Precipitation with diethyl ether, yielding a 98% pure product.

Critical Quality Controls

- Ion Chromatography : Confirms 1:1 HCl stoichiometry.

- Karl Fischer Titration : Residual solvents <0.1%.

Analytical Characterization

Spectroscopic Profiling

Q & A

Q. How can researchers optimize the synthesis of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide-d7, monohydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization involves iterative adjustments to reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) guided by thin-layer chromatography (TLC) to monitor intermediate formation . Purification via column chromatography or recrystallization should follow, with characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm isotopic labeling (deuterium-d7) and hydrochloride salt formation. For analogs, computational reaction path searches (quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. What analytical techniques are critical for characterizing this compound’s structural and isotopic integrity?

Methodological Answer:

- 1H/13C NMR : Identifies proton environments and confirms deuterium incorporation at specific positions (absence of proton signals in deuterated regions) .

- Mass Spectrometry (MS) : HRMS verifies molecular ion peaks (e.g., [M+H]+) and isotopic distribution patterns for deuterium-d7 .

- X-ray Crystallography : Resolves crystal structure and hydrogen bonding patterns, critical for salt form validation (e.g., monohydrochloride) .

Q. What safety and regulatory protocols apply to handling this compound in laboratory settings?

Methodological Answer: As a fentanyl analog, it is classified under controlled substances (e.g., U.S. DEA Schedule I). Researchers must:

- Adhere to institutional Chemical Hygiene Plans (e.g., OSHA standards for lab courses) .

- Use fume hoods and personal protective equipment (PPE) during synthesis.

- Store in labeled, secure containers under inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) predict degradation pathways (e.g., hydrolysis of the amide bond). Experimental validation involves:

- Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C), monitoring degradation via HPLC-UV/MS .

- Isotope Effects : Compare deuterated vs. non-deuterated analogs to assess kinetic isotope effects (KIE) on stability .

Q. What experimental designs address discrepancies between in vitro receptor binding data and in vivo pharmacological outcomes?

Methodological Answer:

- In Vitro : Use radioligand displacement assays (e.g., μ-opioid receptor binding with [3H]-DAMGO) to measure affinity (Ki) .

- In Vivo : Conduct dose-response studies in animal models (e.g., tail-flick test for analgesia) with pharmacokinetic profiling (plasma half-life, brain penetration via LC-MS/MS) .

- Contradiction Analysis : Cross-validate using knockout models (e.g., μ-opioid receptor knockout mice) to isolate target-specific effects .

Q. How can researchers elucidate the compound’s selectivity for opioid receptor subtypes?

Methodological Answer:

- Molecular Docking : Simulate interactions with μ-, δ-, and κ-opioid receptors using cryo-EM receptor structures (e.g., PDB ID 6DDF) .

- Functional Assays : Measure cAMP inhibition (μ-receptor) vs. β-arrestin recruitment (biased signaling) in transfected HEK293 cells .

- SAR Studies : Synthesize analogs with modified phenethyl or fluorophenyl groups to map pharmacophore requirements .

Q. What methodologies quantify isotopic effects (deuterium-d7) on metabolic stability and toxicity?

Methodological Answer:

- Microsomal Stability Assays : Incubate deuterated/non-deuterated compounds with liver microsomes (human/rat), quantifying parent compound depletion via LC-MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess isoform-specific inhibition (e.g., CYP3A4, CYP2D6) .

- Toxicogenomics : RNA-seq analysis of hepatocytes exposed to deuterated analogs to identify dysregulated pathways (e.g., oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.